molecular formula C9H10FN B11921873 5-Fluoro-6-methylindoline

5-Fluoro-6-methylindoline

Cat. No.: B11921873
M. Wt: 151.18 g/mol
InChI Key: ZEVBZJUMEBHTBG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylindoline is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methylindoline typically involves the electrophilic fluorination of indole derivatives. One common method is the treatment of N-acylindole with trifluoromethyl hypofluorite (CF3OF) in a solvent like CF3Cl at low temperatures, resulting in fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, yielding 3-fluoroindolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes using reagents like Selectfluor, which are efficient and scalable. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylindoline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to indoline derivatives using reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include fluorinated indole oxides, reduced indoline derivatives, and substituted indoles with various functional groups.

Scientific Research Applications

5-Fluoro-6-methylindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to inhibition or modulation of biological pathways. For example, fluorinated indoles have been shown to inhibit HIV-1 and CB2 cannabinoid receptors .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Another fluorinated indole with similar biological activities.

    6-Fluoroindole: Differently positioned fluorine atom, affecting its reactivity and biological properties.

    5-Methylindole: Lacks the fluorine atom, resulting in different pharmacological profiles.

Uniqueness

5-Fluoro-6-methylindoline is unique due to the combined presence of both fluorine and methyl groups, which synergistically enhance its biological activity and metabolic stability compared to other indole derivatives .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

5-fluoro-6-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3

InChI Key

ZEVBZJUMEBHTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2)C=C1F

Origin of Product

United States

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